Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- - 50603-87-7

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-

Catalog Number: EVT-2892695
CAS Number: 50603-87-7
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound: N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide []

    • Compound Description: This compound is a benzopyran-based molecule investigated as a potential potassium-channel opener with therapeutic potential for cardiovascular diseases []. The molecule features a dimethoxymethyl and a hydroxyl group at positions 2 and 3, respectively, which are in axial orientations []. The acetamide group at position 4 adopts a pseudo-equatorial position, nearly perpendicular to the benzopyran plane [].
    • Relevance: This compound shares the core structure of a 3,4-dihydro-2H-1-benzopyran with the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- []. The differences lie in the substitution pattern.
    • Compound: Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate-9,10,11,20-14C4 []

      Compound Description: This compound, also known as ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate labeled with carbon-14 at positions 9, 10, 11, and 20, is a heteroarotinoid []. It has demonstrated significant activity in several assays compared to the benchmark compound trans-retinoic acid [].

    • Relevance: This compound belongs to the heteroarotinoid class, which often incorporate a benzopyran moiety, similar to the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- []. The variations between the two compounds are found in the substituents attached to this shared core.
    • Compound: 2‐(1,3‐Dioxo‐4,5,6,7‐tetrahydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate []

      Compound Description: This compound is characterized by a central acetamide group linked to a fluorinated benzoxazine ring system []. The crystal structure of this compound is stabilized by a network of intramolecular and intermolecular hydrogen bonds [].

    • Relevance: This compound features a 3,4‐dihydro‐2H‐benzoxazine ring, closely resembling the 3,4-dihydro-2H-1-benzopyran core of the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-y1)-1-propenyl]benzoic acid-11-[14C] []

      Compound Description: This heteroarotinoid compound has shown potential in the treatment of skin disorders and various cancers []. Labeled with carbon-14 at the 11-position, it exhibits good activity in several assays, outperforming the standard trans-retinoic acid [].

    • Relevance: This compound, with its benzopyran unit, belongs to the heteroarotinoid family, a group known to often include this structural motif. Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, with its benzopyran core, shares this characteristic [].
    • Compound: N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] oxazin-6-yl acetamide []

      Compound Description: This compound serves as a base structure for several derivatives explored for their herbicidal properties [, ].

    • Relevance: Both this compound and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, belong to the benzopyran chemical class [, ].
    • Compound: R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea []

      Compound Description: This compound acts as a histone deacetylase class III inhibitor []. It displays significant antiproliferative activity against several cancer cell lines, leading to cell senescence []. This compound has demonstrated lower impact on normal glial cells, highlighting a promising selectivity index exceeding 10 [].

    • Relevance: This compound, with its 3,4-dihydro-2H-1-benzopyran structure, belongs to the same chemical class as the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: 4-(2-Methylene-1-ethyl-3,3-dimethylindoline-2'-yl)-6,8-dibromo-1'-ethyl-3',3'-dimethylspiro-[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] []

      Compound Description: This dicondensed spiropyran compound was synthesized using indoline and 3,5-dibromo-salicylaldehyde as starting materials []. Its molecular structure was determined by X-ray single-crystal diffraction [].

    • Relevance: This compound features a spiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] moiety, highlighting the presence of the 3,4-dihydro-2H-1-benzopyran core structure, a commonality it shares with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: 4-(2-methylene-1-ethyl-3,3-dimethylindoline-2'-yl)-6-nitryl-1'-ethyl-3',3'-dimethylspiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] []

      Compound Description: This dicondensed spiropyran compound was synthesized through the reaction of indoline with 5-nitrosalicylaldehyde []. X-ray diffraction was employed to determine its crystal structure [].

    • Relevance: This compound also contains a spiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] unit, indicating that both this compound and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- share the 3,4-dihydro-2H-1-benzopyran core in their structures [].
    • Compound: alpha,alpha'-[iminobis-(methylene)]bis(3,4-dihydro-2H-1-benzopyran-2-methanol) hydrobromide []

      Compound Description: This compound exists as two stereoisomers []. The biologically active isomer (I) demonstrates β1-selective adrenergic receptor blocking activity and possesses the S,R,R,S absolute configuration []. Conversely, isomer (II), being inactive, exhibits the R,S,S,R configuration [].

    • Relevance: This compound incorporates a bis(3,4-dihydro-2H-1-benzopyran) moiety in its structure, signifying that it shares the 3,4-dihydro-2H-1-benzopyran core with the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933) []

      Compound Description: BN 80933 is a dual inhibitor targeting both neuronal nitric oxide synthase and lipid peroxidation, making it a potential candidate for neuroprotective therapies [, ]. It has demonstrated efficacy in reducing brain damage in animal models of head trauma, global ischemia, and transient focal ischemia [, ].

    • Relevance: This compound contains a 3,4-dihydro-2H-1-benzopyran unit, directly linking it to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- based on their shared core structure [, ].
    • Compound: 6-Acetyl-3,4-dihydro-3-hydroxy-7-methoxy-2,2-dimethyl-2H-1-benzopyran []

      Compound Description: This compound serves as a precursor in the synthesis of more complex 2,2-dimethylbenzopyrans, which are recognized for their diverse biological activities, such as antibacterial, antifungal, antimicrobial, anticancer, antiulcer, and antifeedant properties [].

    • Relevance: Both this compound and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- fall under the same chemical class - benzopyrans, as evidenced by their core structural similarity [].
    • Compound: (2S,3R,4S)-N’-Benzyl-N’’-cyano-N-(3,4-dihydro-2-dimethoxymethyl-3-hydro- xy-2-methyl-6-nitro-2H-benzopyran-4-yl)-guanidine (KR-31372) []

      Compound Description: KR-31372 exhibits cardioprotective effects in both rats and dogs, likely due to its activation of mitochondrial ATP-sensitive potassium (KATP) channels []. This compound has shown promise in reducing infarct size and improving cardiac function following ischemia/reperfusion injury in experimental models [].

    • Relevance: KR-31372 contains a dihydro-2H-benzopyran unit within its structure [], indicating a structural similarity to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, which shares the same core structure.
    • Compound: 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxy-acetamide []

    • Relevance: This compound, with its 2H-quinazolin ring, is structurally similar to the benzopyran core found in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: (2S,3S,4R)-N''-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378) []

      Compound Description: KR-31378, a benzopyran analog, exhibits antiapoptotic effects in human umbilical vein endothelial cells (HUVECs) []. It effectively protects these cells from lipopolysaccharide (LPS)-induced death by scavenging reactive oxygen species, reducing tumor necrosis factor-alpha production, and modulating Bcl-2 family protein expression [].

    • Relevance: KR-31378 includes a dihydro-2H-benzopyran structural unit [], underlining its structural kinship with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, as both compounds share this central structural element.
    • Compound: N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide []

      Compound Description: This compound serves as a versatile building block in organic synthesis and undergoes a unique recyclization reaction in acidic ethanol when treated with amines []. This transformation leads to the formation of dihydropyrrolone derivatives, which are valuable intermediates in the synthesis of pyrrolo[3,4-b]pyridin-5-ones [].

    • Relevance: This compound possesses a 2H-pyran unit, demonstrating a degree of structural similarity to the 2H-1-benzopyran core found in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide []

      Compound Description: This compound is part of a series of compounds studied for their potential antibacterial and antifungal activities [, ].

    • Relevance: While not a direct structural analog, this compound's synthesis shares a common starting material, 4-Amino-N-[4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl]-benzensulfonamide (2), with a series of 2H-pyrrole-2-ones also under investigation [, ]. This shared synthetic origin indirectly connects it to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-.
    • Compound Description: This compound and its thirteen derivatives were investigated for their vasorelaxant activity []. These compounds showed the ability to relax rat aorta contracted by 30 mmol•L^(-1) KCl [].

    • Relevance: This compound shares the core structure of 3,4-dihydro-2H-1-benzopyran with the target compound, Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide []

      Compound Description: This compound features a heterocyclic thiazine ring adopting a half-chair conformation []. Hydrogen bonding interactions, including N—H⋯O and C—H⋯O, contribute to the stability of its crystal structure [].

    • Relevance: This compound contains a benzothiazine structure, exhibiting a structural resemblance to the benzopyran core in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] []

      Compound Description: MF498 acts as a selective antagonist of the E prostanoid receptor 4 (EP4) []. This compound shows promise in reducing inflammation in a rat model of rheumatoid arthritis and alleviating joint pain in a guinea pig model of osteoarthritis []. It exhibits good tolerability in gastrointestinal toxicity tests and displays renal effects similar to those of the COX-2 inhibitor MF-tricyclic [].

    • Relevance: This compound, while not a direct structural analog, targets the EP4 receptor, which is involved in inflammatory processes []. Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, through its potential as a scaffold for developing anti-inflammatory agents, could indirectly relate to MF498's mechanism of action.
    • Compound: 3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1) []

      Compound Description: ISQ-1 is a potent and selective inhibitor of the ultrarapid delayed rectifier potassium current (IKur) []. It shows potential as an atrial antiarrhythmic agent [].

    • Relevance: While structurally distinct, both ISQ-1 and Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- are being investigated for their potential in treating cardiovascular diseases, though through different mechanisms [].
    • Compound: 3-(5-amino-1,3,4-oxadiazol-2-yl)-4-hydroxy-2H[1]-benzopyran-2-one []

      Compound Description: This compound and its derivatives were synthesized and investigated for their antimicrobial activity [].

    • Relevance: This compound has a 2H[1]-benzopyran-2-one core, directly linking it to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- which shares a similar scaffold [].
    • Compound: 2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1(2H)-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide (Compound I) []

      Compound Description: Compound I is a potent, selective, and orally bioavailable thrombin inhibitor []. Biotransformation studies in rats revealed extensive metabolism of the compound, leading to the formation of dihydro-imidazole and imidazolidine derivatives through metabolic activation of the pyrazinone ring [].

    • Relevance: While not a direct structural analog, this compound shares the presence of a central acetamide moiety with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].
    • Compound: (R)-3-N,N-dicyclobutylamino-8-fluoro-[6-3H]-3,4-dihydro-2H-1-benzopyran-5-carboxamide ([3H]NAD-299) []

      Compound Description: [3H]NAD-299 exhibits high affinity for cloned human 5-hydroxy-tryptamine1A (5-HT1A) receptors []. It acts as a silent antagonist in [35S]GTPγS binding assays [].

    • Relevance: [3H]NAD-299 shares a 3,4-dihydro-2H-1-benzopyran structural motif with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [], directly connecting these compounds based on their core structure.
    • Compound: (S,S,S,S)-Nebivolol hydrochloride hemihydrate []

      Compound Description: (S,S,S,S)-Nebivolol, a cardiovascular drug, undergoes extensive metabolism in the liver []. One of its metabolites, 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol, results from N-dealkylation and exhibits a potentially elevated risk of mutagenic activity compared to the parent compound [].

    • Relevance: One of the metabolites of (S,S,S,S)-Nebivolol, 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol, shares a 3,4-dihydro-2H-1-benzopyran core with Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, highlighting a structural connection between these compounds [, ].
    • Compound: N-[7-[5(R)-[7-[1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-pyridinyl]-6-methyl-7-oxo-1(E),3(E),5(E)-heptatrienyl]tetrahydro-3(S),4(R)-dihydroxyfuran-2(S)-yl]-6(S)-methoxy-5,7(R)-dimethyl-2(E),4(E)-heptadienyl]-α(S)-ethyl-5,5-dimethyltetrahydro-2(R),3(R),4(R)-trihydroxy-6(S)-[1(E),3(Z)-pentadienyl]-2H-pyran-2-acetamide. []

      Compound Description: This compound is the complete structure of the antibiotic aurodox, a potent antibacterial agent [].

    • Relevance: This compound, with its 2H-pyran unit, demonstrates a degree of structural similarity to the 2H-1-benzopyran core found in Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- [].

Properties

CAS Number

50603-87-7

Product Name

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-yl)acetamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23

InChI

InChI=1S/C11H13NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3,(H,12,13)

InChI Key

LWGRTXTUEQSKBX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)OCCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.